Example 1: One study describes a series of 1,2,3,4-tetrahydropyrimidine-2,4-dione derivatives, incorporating the 2-[(Cyclopropylmethoxy)methyl]morpholine structure at the N1 position. These compounds were investigated for their potential therapeutic properties. [, ]
Example 2: Another study features a complex molecule containing the 2-[(Cyclopropylmethoxy)methyl]morpholine moiety attached to a chromene ring system via an oxymethylene linker. This compound exhibited selective antagonist activity towards the rat 5-hydroxytryptamine1B receptor. []
2-[(Cyclopropylmethoxy)methyl]morpholine is a chemical compound that belongs to the morpholine class, which is characterized by a six-membered ring containing one nitrogen atom. This compound features a cyclopropylmethoxy group attached to a methyl chain, contributing to its unique properties and potential applications in various fields, particularly in medicinal chemistry.
The synthesis of 2-[(Cyclopropylmethoxy)methyl]morpholine can be derived from various starting materials, often involving morpholine derivatives and cyclopropylmethanol. The specific pathways for its synthesis may vary depending on the desired purity and yield.
2-[(Cyclopropylmethoxy)methyl]morpholine is classified as an organic compound and can be categorized under the following classifications:
The synthesis of 2-[(Cyclopropylmethoxy)methyl]morpholine typically involves several key steps:
2-[(Cyclopropylmethoxy)methyl]morpholine can participate in various chemical reactions:
These reactions are typically carried out under controlled conditions to ensure selectivity and yield optimization. Analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are often employed to monitor reaction progress and product formation.
The mechanism of action for 2-[(Cyclopropylmethoxy)methyl]morpholine primarily involves its interaction with biological targets, which may include enzymes or receptors within biological systems.
Quantitative data on binding affinities can be obtained through techniques such as surface plasmon resonance or isothermal titration calorimetry, providing insights into its pharmacological potential.
Relevant data regarding these properties can be gathered through standard laboratory testing methods.
2-[(Cyclopropylmethoxy)methyl]morpholine has potential applications in several scientific fields:
2-[(Cyclopropylmethoxy)methyl]morpholine (CAS 1343908-92-8) represents a structurally sophisticated heterocyclic compound integrating morpholine and cyclopropyl pharmacophores within a single molecular architecture. This hybrid scaffold exemplifies modern medicinal chemistry strategies aimed at optimizing ligand-target interactions and pharmacokinetic properties. With a molecular formula of C₉H₁₇NO₂ and molecular weight of 171.24 g/mol, it serves as a versatile intermediate in drug discovery programs targeting diverse therapeutic areas [1] [7]. The compound's emergence coincides with increasing exploitation of sp³-rich frameworks in drug design, which offer enhanced three-dimensionality compared to flat aromatic systems, potentially improving target selectivity and metabolic stability [9].
Morpholine derivatives constitute a privileged scaffold in medicinal chemistry due to their multifaceted roles in enhancing drug-like properties and biological activity. The morpholine ring—a six-membered heterocycle containing oxygen and nitrogen atoms—confers favorable physicochemical properties including:
Table 1: Therapeutic Roles of Morpholine-Containing Pharmacophores
Biological Target | Therapeutic Area | Role of Morpholine |
---|---|---|
Kinases (PI3K, mTOR) | Oncology | ATP-competitive binding via H-bond acceptance |
GPR88 | CNS Disorders | Conformational constraint enhancing selectivity |
PDE4 | Inflammation | Hydrophobic pocket occupancy and solubility balance |
Antibiotic targets | Anti-infectives | Membrane permeability enhancement |
Contemporary drug discovery leverages these properties systematically. For instance, morpholine features prominently in FDA-approved drugs like the antidepressant reboxetine and the mTOR inhibitor everolimus, where it contributes decisively to target affinity and pharmacokinetic profiles [2]. Computational analyses confirm morpholine's exceptional prevalence in bioactive molecules, with its incorporation frequently improving ligand efficiency metrics during lead optimization campaigns [9]. The moiety's synthetic accessibility further solidifies its status as a cornerstone of rational drug design.
2-[(Cyclopropylmethoxy)methyl]morpholine exemplifies strategic molecular hybridization, merging two distinct pharmacophoric elements into a compact, spatially efficient architecture. Its structural uniqueness manifests through:
Table 2: Key Physicochemical Properties of 2-[(Cyclopropylmethoxy)methyl]morpholine
Property | Value | Significance in Drug Design |
---|---|---|
Molecular Formula | C₉H₁₇NO₂ | Moderate size for fragment-based design |
Molecular Weight | 171.24 g/mol | Compliance with "fragment-like" properties |
Topological Polar Surface Area | 30.49 Ų | Balanced membrane permeability/solubility |
Calculated LogP | 0.40 (cLogP) | Optimal for CNS/peripheral drug candidates |
Hydrogen Bond Acceptors | 3 | Target interaction capability |
Hydrogen Bond Donors | 1 | Solubility and target binding potential |
Rotatable Bonds | 4 | Conformational flexibility |
The molecule's structural attributes enable diverse applications in scaffold design. As a synthetic intermediate, it can serve as: 1) A morpholine-containing building block for kinase inhibitor synthesis, 2) A cyclopropyl carrier for probing hydrophobic binding pockets, or 3) A conformational restraint element when incorporated into larger architectures. Its synthesis typically involves nucleophilic substitution between chloromethyl cyclopropyl ether and morpholine, or reductive amination strategies, yielding material with >97% purity suitable for pharmaceutical development [7] [8].
The strategic incorporation of cyclopropyl motifs into bioactive molecules represents an enduring theme in medicinal chemistry evolution, with 2-[(cyclopropylmethoxy)methyl]morpholine emerging as a contemporary embodiment of this principle. Key historical developments include:
The cyclopropylmethoxy unit specifically gained prominence through its incorporation into potent PDE4 inhibitors like roflumilast, where X-ray crystallography revealed the cyclopropyl group nestles into a hydrophobic enzyme pocket inaccessible to bulkier substituents [10]. This precise molecular recognition demonstrated cyclopropyl's superiority over larger alkyl chains in optimizing target affinity while minimizing off-target interactions.
Modern applications leverage cyclopropyl's unique properties for:
The integration of cyclopropylmethoxy with morpholine in 2-[(cyclopropylmethoxy)methyl]morpholine thus represents a convergence of two historically validated pharmacophoric elements, creating a versatile building block for next-generation drug discovery. Its structural duality enables simultaneous optimization of multiple drug-like properties while maintaining synthetic accessibility—a testament to evolving sophistication in heterocyclic chemistry [1] [7] [10].
Table 3: Evolution of Key Cyclopropyl-Containing Pharmacophores
Era | Representative Compound | Therapeutic Application | Role of Cyclopropyl |
---|---|---|---|
1930s-1950s | Pyrethrin I | Insecticide | Essential for insecticidal activity |
1960s | Tranylcypromine | Antidepressant | MAO inhibition and metabolic stability |
1990s | Efavirenz | Antiretroviral | Enhanced potency against HIV reverse transcriptase |
2000s | Ticagrelor | Antiplatelet | Optimal P2Y12 receptor binding geometry |
2010s | Roflumilast | COPD (PDE4 inhibitor) | Hydrophobic pocket binding and selectivity |
Contemporary | 2-[(Cyclopropylmethoxy)methyl]morpholine | Multitarget scaffold | Hybrid pharmacophore enabling dual target engagement |
CAS No.: 4430-97-1
CAS No.: 99558-89-1
CAS No.: 582-59-2
CAS No.: 203000-17-3
CAS No.: 3102-32-7